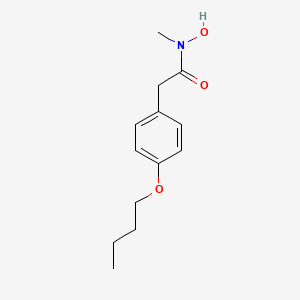

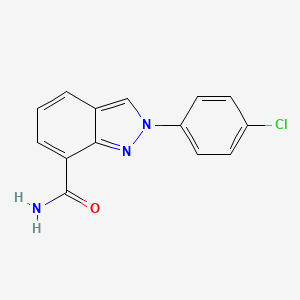

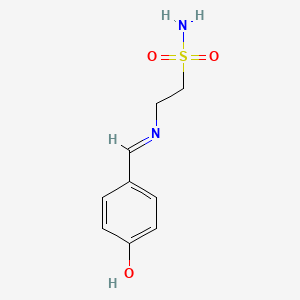

2-(4-Hydroxybenzylideneamino)ethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Hidroxibencilidenamino)etanosulfonamida es un compuesto de base de Schiff conocido por sus posibles propiedades antioxidantes. Las bases de Schiff son compuestos que normalmente se forman por la condensación de una amina con un compuesto carbonílico.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2-(4-hidroxibencilidenamino)etanosulfonamida normalmente implica la reacción de condensación entre 4-hidroxibenzaldehído y etanosulfonamida. La reacción suele llevarse a cabo en un disolvente de etanol en condiciones de reflujo. La mezcla de reacción se enfría entonces, y el producto resultante se filtra y purifica mediante recristalización.

Métodos de producción industrial: Aunque los métodos de producción industrial específicos para 2-(4-hidroxibencilidenamino)etanosulfonamida no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de técnicas de purificación eficientes.

Tipos de reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo, lo que lleva a la formación de derivados de quinona.

Reducción: Las reacciones de reducción pueden dirigirse al grupo imina, convirtiéndolo en una amina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan normalmente.

Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como halógenos o agentes nitrantes en condiciones ácidas.

Principales productos:

Oxidación: Derivados de quinona.

Reducción: Derivados de amino.

Sustitución: Varios compuestos aromáticos sustituidos dependiendo de los reactivos utilizados.

4. Aplicaciones de la investigación científica

2-(4-Hidroxibencilidenamino)etanosulfonamida se ha estudiado por sus propiedades antioxidantes, lo que la convierte en un posible candidato para aplicaciones terapéuticas en el tratamiento de enfermedades relacionadas con el estrés oxidativo. Su capacidad para eliminar radicales libres y quelar iones metálicos se ha demostrado en varios estudios in vitro . Además, las bases de Schiff como este compuesto se exploran por sus actividades antimicrobianas, anticancerígenas y antiinflamatorias.

En ciencia de los materiales, las bases de Schiff se investigan por su posible uso en el desarrollo de sensores, catalizadores y materiales electrocrómicos debido a sus propiedades electrónicas únicas .

Aplicaciones Científicas De Investigación

2-(4-Hydroxybenzylideneamino)ethanesulfonamide has been studied for its antioxidant properties, making it a potential candidate for therapeutic applications in treating oxidative stress-related diseases. Its ability to scavenge free radicals and chelate metal ions has been demonstrated in various in vitro studies . Additionally, Schiff bases like this compound are explored for their antimicrobial, anticancer, and anti-inflammatory activities.

In materials science, Schiff bases are investigated for their potential use in the development of sensors, catalysts, and electrochromic materials due to their unique electronic properties .

Mecanismo De Acción

La actividad antioxidante de 2-(4-hidroxibencilidenamino)etanosulfonamida se atribuye principalmente a su capacidad para donar átomos de hidrógeno o electrones para neutralizar los radicales libres. El grupo hidroxilo juega un papel crucial en este proceso, ya que puede donar fácilmente un átomo de hidrógeno a las especies reactivas del oxígeno, estabilizándolas de este modo. El grupo imina también contribuye a la reactividad del compuesto participando en reacciones redox.

Compuestos similares:

- Ácido 2-(4-hidroxibencilidenamino)benzoico

- 2-(4-Hidroxibencilidenamino)fenilsulfona

- (E)-1-(4-(4-(dietilamino)-2-hidroxibencilidenamino)fenil)etanona

Comparación: 2-(4-Hidroxibencilidenamino)etanosulfonamida destaca por su grupo sulfonamida, que confiere características únicas de solubilidad y reactividad en comparación con otras bases de Schiff. La presencia del grupo sulfonamida puede mejorar la capacidad del compuesto para interactuar con los objetivos biológicos, convirtiéndolo en un candidato prometedor para aplicaciones medicinales .

Comparación Con Compuestos Similares

- 2-(4-Hydroxybenzylideneamino)benzoic acid

- 2-(4-Hydroxybenzylideneamino)phenyl sulfone

- (E)-1-(4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone

Comparison: 2-(4-Hydroxybenzylideneamino)ethanesulfonamide stands out due to its sulfonamide group, which imparts unique solubility and reactivity characteristics compared to other Schiff bases. The presence of the sulfonamide group can enhance the compound’s ability to interact with biological targets, making it a promising candidate for medicinal applications .

Propiedades

Fórmula molecular |

C9H12N2O3S |

|---|---|

Peso molecular |

228.27 g/mol |

Nombre IUPAC |

2-[(4-hydroxyphenyl)methylideneamino]ethanesulfonamide |

InChI |

InChI=1S/C9H12N2O3S/c10-15(13,14)6-5-11-7-8-1-3-9(12)4-2-8/h1-4,7,12H,5-6H2,(H2,10,13,14) |

Clave InChI |

IDKQYIBAMQLGRT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C=NCCS(=O)(=O)N)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline](/img/structure/B10840876.png)